molecular formula C17H26N2O3S B7705340 4-(3-Oxo-3-piperidin-1-yl-propyl)-N-propyl-benzenesulfonamide

4-(3-Oxo-3-piperidin-1-yl-propyl)-N-propyl-benzenesulfonamide

Cat. No.: B7705340
M. Wt: 338.5 g/mol
InChI Key: KVJJNXAKYKECKE-UHFFFAOYSA-N
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Description

4-(3-Oxo-3-piperidin-1-yl-propyl)-N-propyl-benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a sulfonamide group, and a propyl chain, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Oxo-3-piperidin-1-yl-propyl)-N-propyl-benzenesulfonamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of piperidine with a suitable acylating agent to introduce the oxo group. This intermediate is then reacted with a benzenesulfonamide derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity. The use of high-throughput screening and optimization of reaction parameters ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(3-Oxo-3-piperidin-1-yl-propyl)-N-propyl-benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the sulfonamide group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce secondary amines.

Scientific Research Applications

4-(3-Oxo-3-piperidin-1-yl-propyl)-N-propyl-benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Oxo-3-piperidin-1-yl-propyl)-N-propyl-benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Oxo-3-piperidin-1-ylpropyl)cyclohexan-1-one
  • N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide

Uniqueness

4-(3-Oxo-3-piperidin-1-yl-propyl)-N-propyl-benzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-(3-oxo-3-piperidin-1-ylpropyl)-N-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-2-12-18-23(21,22)16-9-6-15(7-10-16)8-11-17(20)19-13-4-3-5-14-19/h6-7,9-10,18H,2-5,8,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJJNXAKYKECKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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